1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE - 896819-49-1

1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE

Catalog Number: EVT-2907831
CAS Number: 896819-49-1
Molecular Formula: C25H28N6
Molecular Weight: 412.541
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Phosphodiesterase (PDE) 2A inhibition: Compounds like TAK-915 have shown promise in treating cognitive impairment by selectively inhibiting PDE2A, thereby enhancing cyclic nucleotide signaling in the brain. []
  • Vasodilator activity: Some pyrazolo[1,5-a][1,3,5]triazine derivatives have exhibited vasodilator activity, making them potential candidates for developing new vasodilator drugs. []
  • Adenosine A2A receptor antagonism: Compounds like Preladenant have been developed as PET tracers for imaging cerebral adenosine A2A receptors. []
  • Anti-inflammatory activity: 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones have shown anti-inflammatory activity without the ulcerogenic side effects often associated with traditional nonsteroidal anti-inflammatory drugs. []
  • Corticotropin-releasing factor (CRF) receptor antagonism: Pyrazolo[1,5-a]pyrimidinyl derivatives have been explored as potential CRF receptor antagonists for treating various conditions, including anxiety and depression. []
Synthesis Analysis
  • Heterocyclization reactions: These reactions involve the formation of the pyrazolo[1,5-a]pyrimidine ring system from appropriate starting materials. [, ]
  • Multi-step syntheses: These involve a series of reactions to build the desired pyrazolo[1,5-a]pyrimidine structure, often starting from simpler precursors. [, , , , , , , , ]
Chemical Reactions Analysis
  • Substitution reactions: These reactions involve replacing a functional group on the pyrazolo[1,5-a]pyrimidine ring with another group. []
  • Condensation reactions: These reactions involve combining two molecules to form a larger molecule, often with the elimination of a small molecule like water. [, ]
Mechanism of Action
  • Enzyme inhibition: Compounds like TAK-915 inhibit PDE2A by binding to the enzyme's active site, preventing it from hydrolyzing cyclic nucleotides. []
  • Receptor antagonism: Compounds like Preladenant and CRF receptor antagonists block the activation of their respective receptors by binding to them and preventing the binding of endogenous ligands. [, ]

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description:

TAK-915 is a selective phosphodiesterase 2A (PDE2A) inhibitor. It has been investigated as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] This compound demonstrates the ability to augment cyclic nucleotide signaling pathways in brain regions crucial for learning and memory. []

Relevance:

This compound serves as a structural starting point for the design of a novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors, including 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine. The research aims to develop compounds structurally distinct from TAK-915 while maintaining PDE2A inhibition for potential cognitive enhancement. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description:

Compound 20 is a pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered through structure optimization efforts focused on potency, selectivity, and in vivo characteristics. [] It robustly increases 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain after oral administration and shows promise in attenuating MK-801-induced episodic memory deficits in rats. []

Relevance:

Compound 20 belongs to the same series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors as 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine. Both compounds likely share a common pyrazolo[1,5-a]pyrimidine core and demonstrate PDE2A inhibitory activity, indicating a strong structural relationship within this chemical class designed for cognitive enhancement. []

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description:

Preladenant is an adenosine A2A receptor (A2AR) antagonist. It was developed for mapping cerebral A2ARs using positron emission tomography (PET). [] Preladenant exhibits favorable brain kinetics and distribution consistent with A2AR localization, specifically high uptake in the striatum. []

Relevance:

While 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative, Preladenant is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative. Although their core structures differ, both share a common piperazinyl substituent, highlighting a potential structural relationship within this broader class of compounds often associated with biological activity. []

4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1)

Compound Description:

4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1) served as the parent compound in a study investigating the structure-activity relationship of pyrazolo[1,5-a]pyrimidines as potential nonsteroidal anti-inflammatory drugs (NSAIDs). [] Modifications to this core structure were explored to assess their impact on anti-inflammatory properties and potential ulcerogenic activity. []

Relevance:

Compound 1 represents the core pyrazolo[1,5-a]pyrimidin-7-one structure, highlighting a direct structural relationship with 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine. Both compounds share this fundamental core, emphasizing the importance of this scaffold for diverse biological activities, including anti-inflammatory effects in the case of compound 1. []

4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3)

Compound Description:

This compound is a derivative of the parent 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1) designed to investigate the impact of structural modifications on anti-inflammatory activity. [] It exhibits high anti-inflammatory activity and a better therapeutic index compared with standard drugs like phenylbutazone and indomethacin. [] Additionally, it is devoid of ulcerogenic activity and might possess antiulcerogenic properties. []

Relevance:

Compound 3, like 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, is a derivative of the core pyrazolo[1,5-a]pyrimidin-7-one structure. The structural modifications in compound 3, specifically the introduction of an ethyl group at the 4-position, resulted in enhanced anti-inflammatory properties, showcasing the potential for tuning biological activity within this chemical class. []

Methyl cis-3-hydroxy-7-methoxy-4-[3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-2H-1,5-benzoxathiepin-4-carboxylate hydrochloride (CV-5197)

Compound Description:

CV-5197 is a 1,5-benzoxathiepin derivative exhibiting potent and selective serotonin S2-receptor-blocking activity. [, ] This compound emerged as a leading candidate for further pharmacological evaluation due to its promising S2-receptor antagonism profile. [, ]

Relevance:

Although structurally distinct from 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, CV-5197 shares the 3-(4-phenyl-1-piperazinyl)propyl moiety. The presence of this common structural feature across different chemical classes suggests its potential importance for interaction with specific biological targets, including the serotonin S2-receptor in the case of CV-5197. [, ]

6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile (1)

Compound Description:

This compound serves as a central scaffold for generating a variety of fused heterocyclic ring systems, including thiopyrano[4,3-c]pyrazoles, pyrazolo[4,3-c]pyridines, and pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidines. [] Its versatile reactivity enables the creation of diverse heterocyclic structures with potential biological activity. []

Relevance:

Though structurally different, both compound 1 and 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine exemplify the significance of fused heterocyclic systems in medicinal chemistry. They highlight how the construction of complex ring systems can lead to diverse chemical libraries with potential for various biological activities. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description:

873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks HIV-1 entry and exhibits a unique mechanism of action compared with other CCR5 antagonists. [] While it blocks chemokine CCL3 (MIP-1α) binding, it doesn't effectively block CCL5 (RANTES) binding, highlighting a divergent functional and binding blockade. []

Relevance:

Although structurally unrelated to 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, 873140 underscores the importance of understanding receptor-based mechanisms of action and the potential for developing compounds with unique pharmacological profiles. [] This knowledge can inform the design of more targeted and effective therapeutics.

LDN-193189 (LDN; 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline)

Compound Description:

LDN-193189 (LDN) is an activin receptor–like kinase 3 (ALK3) antagonist. It has been shown to block SMAD phosphorylation and enhance liver regeneration following partial hepatectomy. [] LDN also modulates other factors crucial for liver regeneration, including suppressor of cytokine signaling 3 and p53, suggesting its potential as a therapeutic strategy for liver disease. []

Relevance:

LDN-193189 shares the pyrazolo[1,5-a]pyrimidine core with 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, highlighting a direct structural link. This similarity reinforces the significance of the pyrazolo[1,5-a]pyrimidine scaffold for diverse biological activities, including ALK3 antagonism and potential applications in liver regeneration. []

DMH2 (4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine; VU0364849)

Compound Description:

DMH2 (VU0364849) is another ALK3 antagonist that effectively blocks SMAD phosphorylation and enhances liver regeneration after partial hepatectomy. [] Its ability to stimulate liver regeneration, similar to LDN-193189, further supports the potential therapeutic utility of ALK3 antagonists for liver disease. []

Relevance:

Like 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, DMH2 is built upon the pyrazolo[1,5-a]pyrimidine core structure. This shared scaffold demonstrates its versatility in developing compounds with distinct biological activities. While the main compound might focus on other targets, DMH2's activity against ALK3 and its role in liver regeneration underscore the potential of the pyrazolo[1,5-a]pyrimidine class in treating liver diseases. []

VU0465350 (7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine; VU5350)

Compound Description:

VU0465350 (VU5350) is a novel ALK3 antagonist that demonstrates the ability to inhibit SMAD phosphorylation and enhance liver regeneration after partial hepatectomy. [] It exhibits similar effects to LDN-193189 and DMH2, further solidifying the potential of ALK3 antagonism as a therapeutic strategy in liver regeneration. []

Relevance:

While VU0465350 lacks the pyrazolo[1,5-a]pyrimidine core found in 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, its shared biological activity as an ALK3 antagonist and its ability to enhance liver regeneration underscore the potential for diverse chemical scaffolds to target the same biological pathways. The research highlights that different chemical classes can achieve similar therapeutic outcomes. []

[3H]-MRE 3008-F20 (5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description:

[3H]-MRE 3008-F20 is a potent and selective antagonist radioligand for the human A3 adenosine receptor. [] It exhibits high affinity for the human A3 receptor and displays a binding profile consistent with the A3 subtype. [] This compound has been instrumental in characterizing the pharmacological and biochemical properties of the A3 receptor. []

Relevance:

Although [3H]-MRE 3008-F20 belongs to the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class and 2-Methyl-3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, they highlight the importance of pyrazole-containing heterocyclic systems in developing ligands for various receptors. Both compounds showcase the versatility of these scaffolds in targeting specific biological targets, with [3H]-MRE 3008-F20's activity against the A3 adenosine receptor and the main compound's potential role in other areas of medicinal chemistry. []

Properties

CAS Number

896819-49-1

Product Name

1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE

IUPAC Name

2-methyl-3-phenyl-5-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C25H28N6

Molecular Weight

412.541

InChI

InChI=1S/C25H28N6/c1-3-9-21-18-23(30-16-14-29(15-17-30)22-12-7-8-13-26-22)31-25(27-21)24(19(2)28-31)20-10-5-4-6-11-20/h4-8,10-13,18H,3,9,14-17H2,1-2H3

InChI Key

SKCHVQGQMSDADA-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.